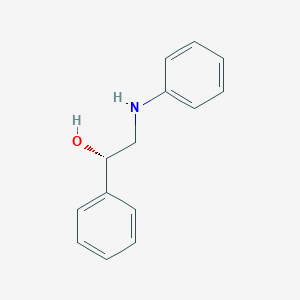

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol

Descripción general

Descripción

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is an organic compound characterized by a phenyl group attached to a carbon atom, which is also bonded to a phenylamino group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol typically involves the reaction of a phenylamine derivative with a phenylacetaldehyde derivative under specific conditions. One common method is the reductive amination of phenylacetaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol exhibit significant antimicrobial properties. For instance, research has shown that certain derivatives can act as inhibitors of the MCR-1 protein, which is associated with colistin resistance in bacteria. This opens avenues for developing new treatments against multidrug-resistant infections. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance inhibitory activity against MCR-1, making these compounds valuable in combating antibiotic resistance .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. In particular, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in cancer treatment and other diseases. The binding affinity and interaction mechanisms have been elucidated through molecular docking studies, revealing potential targets for drug development .

Biological Research Applications

Cellular Studies

In vitro studies have demonstrated that this compound can affect cellular processes such as apoptosis and cell proliferation. These effects are attributed to its ability to modulate signaling pathways within cells, making it a candidate for further exploration in cancer biology .

Mechanistic Insights

Research involving this compound has provided insights into the mechanisms of drug resistance in bacteria. By understanding how this compound interacts with bacterial proteins, researchers can develop strategies to overcome resistance mechanisms .

Industrial Applications

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, which are essential in producing pharmaceuticals and agrochemicals .

Material Science

The compound is also being explored for its potential applications in material science. Its properties may be harnessed to develop new materials with specific functionalities, such as dyes or polymers with enhanced performance characteristics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against MCR-1 | Significant inhibition observed; modifications enhance activity |

| Biological Research | Effects on cellular processes | Modulates apoptosis and proliferation pathways |

| Industrial Chemistry | Synthesis of complex molecules | Serves as an intermediate for various organic transformations |

Case Study 1: MCR-1 Inhibition

A study evaluated the efficacy of several derivatives of this compound against the MCR-1 protein. The results indicated that specific modifications to the compound significantly enhanced its ability to restore colistin susceptibility in resistant bacterial strains. This research highlights the potential of this compound as a lead structure for developing new antibiotics .

Case Study 2: Cellular Mechanisms

In another study focusing on cancer cells, this compound was shown to induce apoptosis through the activation of caspase pathways. This finding suggests that the compound could be further developed into a therapeutic agent targeting cancer cells .

Mecanismo De Acción

The mechanism of action of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-phenyl-2-(phenylamino)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

N-phenyl-2-phenylethanamine: Lacks the hydroxyl group, leading to different reactivity and applications.

2-phenyl-2-(phenylamino)ethanol: A structural isomer with different spatial arrangement and properties.

Uniqueness

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Actividad Biológica

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol, also known as (S)-1-phenyl-2-(phenylamino)ethanol, is a chiral compound with significant biological implications. This article explores its biological activity, particularly its potential as an inhibitor of multidrug-resistant bacterial enzymes, and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₅NO, featuring a secondary alcohol functional group and an amine group. These structural components contribute to its biological activity and versatility in various chemical reactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against multidrug-resistant bacteria. It has been identified as a potential inhibitor of the MCR-1 enzyme, which is associated with resistance to colistin, a last-resort antibiotic. The compound's ability to inhibit MCR-1 has been characterized through molecular docking studies, revealing critical hydrogen bonding interactions with essential amino acids in the enzyme's active site .

Table 1: Summary of Biological Activity Against MCR-1

| Compound | Concentration (μM) | Inhibition (%) | Remarks |

|---|---|---|---|

| This compound | 25 | 100 | Complete inhibition of growth in BL21(DE3) expressing mcr-1 |

| Compound 6p | 25 | 100 | Most potent among derivatives tested |

| Compound 6q | 25 | 100 | Comparable potency to compound 6p |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological efficacy. Studies have shown that substituents at specific positions on the phenyl ring can significantly influence inhibitory activity against MCR-1. For instance, the introduction of lipophilic groups at certain positions has been linked to increased potency .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| R₁ | n-Hexyl | Increased potency |

| R₂ | Methyl | Increased potency |

| R₃ | Methyl | Decreased activity |

| R₄ | Carboxyl | Essential for activity |

Case Studies and Research Findings

A study published in MDPI detailed the synthesis and evaluation of derivatives of this compound, assessing their activity against MCR-1. The results indicated that compounds retaining a carboxylic acid moiety at specific positions exhibited enhanced inhibitory effects. For example, compounds with n-octyl groups showed superior activity compared to those with shorter alkyl chains .

Another investigation into the pharmacological properties of this compound highlighted its potential role in drug discovery. The presence of pharmacophore groups suggests that this compound could be a valuable scaffold for developing new antibiotics targeting resistant strains .

Propiedades

IUPAC Name |

(1S)-2-anilino-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMOJBRNGQDSQN-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.